Benzyl 3,4-bis(benzyloxy)benzoate
Overview
Description
Benzyl 3,4-bis(benzyloxy)benzoate: is an organic compound characterized by its complex structure, featuring multiple benzyl groups attached to a benzoate core. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Protection: The compound can be synthesized by protecting the hydroxyl groups of 3,4-dihydroxybenzoic acid with benzyl chloride under basic conditions.
Esterification: The protected benzoic acid is then esterified with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form benzyl 3,4-bis(benzyloxy)benzoic acid.
Reduction: Reduction reactions can be performed to remove benzyl groups, yielding the corresponding dihydroxybenzoic acid.
Substitution: The benzyl groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of benzyl groups.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and strong bases like sodium hydride (NaH) are employed in substitution reactions.
Major Products Formed:
Oxidation: Benzyl 3,4-bis(benzyloxy)benzoic acid.
Reduction: 3,4-Dihydroxybenzoic acid.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Benzyl 3,4-bis(benzyloxy)benzoate is used as a protecting group in organic synthesis, particularly in the synthesis of complex molecules. Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a potential therapeutic agent in drug discovery. Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which Benzyl 3,4-bis(benzyloxy)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.
Comparison with Similar Compounds
Benzyl 3,4-dihydroxybenzoate: Similar structure but lacks the benzyloxy groups.
Benzyl 3,4-dimethoxybenzoate: Contains methoxy groups instead of benzyloxy groups.
Benzyl 3,4-dinitrobenzoate: Contains nitro groups instead of benzyloxy groups.
Uniqueness: Benzyl 3,4-bis(benzyloxy)benzoate is unique due to its multiple benzyl groups, which provide enhanced stability and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
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Properties
IUPAC Name |
benzyl 3,4-bis(phenylmethoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O4/c29-28(32-21-24-14-8-3-9-15-24)25-16-17-26(30-19-22-10-4-1-5-11-22)27(18-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYAQGCWSWESIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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